Chain Length-Dependent Ternary Complex Formation: PEG6 as the Optimal Conformational Compromise
PEG linker length is a critical determinant of PROTAC efficacy. The six-unit PEG chain (PEG6) is empirically positioned between the constrained PEG4 and the entropically flexible PEG8. Studies show that while PEG4 is useful for congested pockets, and PEG8 can improve residence time, PEG6 provides a balanced spatial reach that falls within the bounds of most crystallographically measured inter-pocket distances, facilitating effective ternary complex formation without the excessive flexibility that can hinder it [1]. This balance makes Boc-NH-PEG6-OH a first-line choice for initial PROTAC library screening before more exotic linkers are considered [2].
| Evidence Dimension | Linker Flexibility and Spatial Reach (Qualitative Structure-Activity Relationship) |
|---|---|
| Target Compound Data | Six-unit PEG chain (PEG6) |
| Comparator Or Baseline | PEG4 (constrained) and PEG8 (highly flexible) |
| Quantified Difference | Provides a specific, intermediate conformational space; not directly quantified in available primary data for the free linker. |
| Conditions | Inferred from PROTAC design principles and empirical SAR studies on degrader molecules. |
Why This Matters
This positions Boc-NH-PEG6-OH as the high-probability starting point for linker SAR campaigns, reducing the number of synthetic iterations required to identify an optimal degrader.
- [1] Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. BOC Sciences Resource. 2025. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. BOC Sciences Resource. Available at: https://ptc.bocsci.com/resource/peg-linkers-for-protac-design-boosting-solubility-and-flexibility-in-drug-discovery.html View Source
